molecular formula C21H30N2O6 B3949469 N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate

N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949469
M. Wt: 406.5 g/mol
InChI Key: NOTUMZVVDBOTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound is of significant interest to the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.

Mechanism of Action

N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate exerts its therapeutic effects by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which in turn leads to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects
In addition to its effects on seizure activity, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to have anxiolytic and anti-addictive effects in animal models.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA aminotransferase, which means that it has minimal off-target effects. It is also relatively stable and easy to handle in the laboratory. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate. One area of interest is in the development of new formulations of the compound that are more water-soluble and easier to administer. Another area of interest is in the exploration of the compound's potential therapeutic applications in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand the long-term effects of this compound on neuronal function and behavior.

Scientific Research Applications

N-cyclopentyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has been the subject of numerous scientific studies, both in vitro and in vivo, that have demonstrated its potential therapeutic efficacy in the treatment of various neurological disorders. For example, in animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the threshold for seizure induction.

properties

IUPAC Name

N-cyclopentyl-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2.C2H2O4/c1-23-18-8-4-5-15(13-18)14-21-11-9-16(10-12-21)19(22)20-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,8,13,16-17H,2-3,6-7,9-12,14H2,1H3,(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTUMZVVDBOTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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